2-Amino-2-thiazoline

Beschreibung

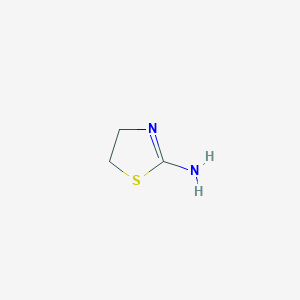

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGFWZVTTFGQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13483-03-9 (mono-hydrobromide), 65767-36-4 (sulfate) | |

| Record name | 2-Aminothiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4061961 | |

| Record name | 2-Thiazolamine, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-81-3 | |

| Record name | 4,5-Dihydro-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolamine, 4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiazolin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JC2YZG56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-thiazoline: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-amino-2-thiazoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its structure, including its tautomeric forms, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization, and includes graphical representations of its synthesis workflow and tautomeric equilibrium to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, with the CAS number 1779-81-3, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.[1] Its structure is characterized by a thiazoline ring with an amino group at the second position.[2][3] This compound and its derivatives are recognized for their diverse biological activities, serving as key intermediates in the synthesis of various pharmacologically active molecules, including antimicrobial, antifungal, and antihypertensive agents.[1] It also finds applications in the preparation of corrosion inhibitors and as a precursor for various agrochemicals.[1] The presence of both endocyclic and exocyclic nitrogen atoms contributes to its interesting chemical reactivity and tautomeric properties.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid at room temperature.[1][2][4] It is soluble in water and slightly soluble in methanol and DMSO.[2][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂S | [2] |

| Molecular Weight | 102.16 g/mol | [2] |

| Melting Point | 79-82 °C | [2][4] |

| Boiling Point | 221.8 °C at 760 mmHg | [2] |

| Density | 1.139 g/cm³ (estimate) | [2] |

| pKa | 8.04 ± 0.10 (Predicted) | [2][5] |

| Water Solubility | Soluble | [1][2] |

| Appearance | White to off-white/light yellow crystalline powder | [1][2][3] |

| Flash Point | 87.9 °C | [2] |

| Refractive Index | 1.5500 (estimate) | [2] |

| Vapor Pressure | 0.105 mmHg at 25°C | [2] |

Structure and Tautomerism

The structure of this compound is subject to tautomerism, existing in equilibrium between the amino and imino forms. The amino tautomer (2-amino-4,5-dihydro-1,3-thiazole) is generally considered to be the more stable form.[6] This equilibrium is a critical aspect of its reactivity, as different electrophiles can react at either the exocyclic or endocyclic nitrogen atom.

Caption: Tautomeric equilibrium of this compound.

Computational studies have shown that the amino tautomer is energetically more favorable than the imino tautomer in the gas phase.[6] However, solvation can shift the equilibrium towards the imino form.[6]

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for the methylene carbons in the thiazoline ring are distinct for the amino and imino tautomers. In the this compound form, the NCH₂ and SCH₂ carbons resonate at approximately 59 ppm and 34 ppm, respectively.[7] In contrast, for the 2-iminothiazolidine tautomer, these signals shift to around 49 ppm and 26 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. The spectrum conforms to the expected structure, showing peaks corresponding to N-H and C=N stretching vibrations.[8]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of 2-chloroethylamine hydrochloride with thiourea.[9] This reaction proceeds through the formation of an S-alkylisothiourea intermediate, which then undergoes intramolecular cyclization to yield the final product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of ethanolamine with thionyl chloride to form 2-chloroethylamine hydrochloride, followed by cyclization with thiourea.[9]

Materials:

-

Ethanolamine

-

Thionyl chloride

-

Toluene

-

Thiourea

-

Reflux apparatus

-

Stirrer

-

Thermometer

Procedure:

-

Preparation of 2-Chloroethylamine Hydrochloride:

-

In a dry reaction flask equipped with a reflux condenser, stirrer, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

-

Begin stirring to ensure thorough mixing.

-

Cool the mixture to 10 °C.

-

Slowly add 119 g (1 mol) of thionyl chloride dropwise over a period of 3 hours.

-

After the addition is complete, maintain the reaction under reflux for 10 hours.

-

Following the reflux period, remove the toluene and any unreacted thionyl chloride by distillation at normal pressure.

-

Further evaporate the solvent under reduced pressure at 60 °C to obtain 2-chloroethylamine hydrochloride.

-

-

Cyclization to this compound:

-

To the crude 2-chloroethylamine hydrochloride, add thiourea (in a molar ratio of 1:2.5 to 1:3 relative to the starting ethanolamine).

-

Heat the mixture at a temperature between 70-100 °C for 20-24 hours to effect cyclization.

-

After the reaction is complete, the product can be isolated and purified by standard techniques such as extraction and crystallization.

-

Expected Yield: Approximately 76% with a purity of over 99% (by HPLC).[9] The melting point of the purified product is in the range of 78.3-80 °C.[9]

Characterization by ¹³C NMR Spectroscopy

Instrument:

-

A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts should be referenced to the solvent peak.

Expected Resonances:

-

A signal around 169 ppm corresponding to the C=N carbon.

-

Signals for the two methylene carbons in the ring, with their exact positions dependent on the dominant tautomeric form in the chosen solvent.

Reactivity

The reactivity of this compound is characterized by the nucleophilicity of its nitrogen atoms. It readily reacts with electrophiles. A notable example is its reaction with isocyanates and isothiocyanates.

Reaction with Isocyanates and Isothiocyanates

The reaction of this compound derivatives with isocyanates and isothiocyanates typically occurs at the endocyclic nitrogen atom in a regiospecific manner.[7][10] This leads to the formation of kinetically favored endo adducts.[7][10] However, if the exocyclic nitrogen is unsubstituted, these endo adducts can rearrange to the thermodynamically more stable exo adducts upon heating.[7]

Caption: Reaction of this compound with an isocyanate.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry stemming from its unique structural features, including its tautomeric nature and the presence of multiple nucleophilic centers. The information presented in this guide, from its fundamental physicochemical properties to its synthesis and reactivity, provides a solid foundation for researchers and professionals working in drug discovery and development. A thorough understanding of these core aspects is crucial for the effective utilization of this compound as a building block in the creation of novel and potent therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 1779-81-3,this compound | lookchem [lookchem.com]

- 3. This compound | 1779-81-3 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 1779-81-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 10. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Biological Activities of the 2-Aminothiazole/Thiazoline Scaffold

An In-depth Technical Guide on the Biological Mechanisms of 2-Amino-2-Thiazoline and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The this compound core is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3][4] While extensive research has focused on the diverse therapeutic applications of its derivatives, from anticancer to neuroprotective agents, detailed mechanistic studies on the parent this compound compound are limited. This guide provides a comprehensive overview of the known mechanisms of action for the broader 2-aminothiazole and this compound class of compounds, with a focus on their roles in enzyme inhibition and receptor modulation. Quantitative data for key derivatives are presented, alongside representative experimental protocols and signaling pathway diagrams to illustrate the biological context.

The 2-aminothiazole moiety is a versatile pharmacophore found in numerous approved drugs and clinical candidates.[5] Its derivatives have demonstrated a wide spectrum of biological activities, including:

-

Anticancer: Exerting effects through the inhibition of various kinases such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), as well as topoisomerase II.[6][7] Some derivatives also interfere with microtubule dynamics by binding to the Tau protein.[8]

-

Neuroprotection and Neuromodulation: Acting as ligands for various central nervous system targets, including dopamine and glutamate receptors.[9][10][11]

-

Enzyme Inhibition: Showing inhibitory activity against a range of enzymes, including nitric oxide synthase (NOS), monoamine oxidase (MAO), carbonic anhydrase, and cholinesterases.[10][12][13]

-

Antimicrobial and Anti-inflammatory: Forming the basis for numerous compounds with antibacterial, antifungal, and anti-inflammatory properties.[1][2]

-

Antiprion: Demonstrating the ability to inhibit the pathological conversion of prion proteins.[14]

Mechanisms of Action in Key Biological Systems

While data on the parent this compound is scarce, research on its derivatives has elucidated several key mechanisms of action.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[15][16] Dysregulation of NO production is implicated in various neurological and inflammatory disorders. The 2-aminothiazole scaffold has been incorporated into selective nNOS inhibitors.

A key study demonstrated that a complex derivative of 2-aminothiazole acts as a competitive inhibitor of nNOS.[10] The mechanism involves the aminothiazole moiety interacting with the enzyme's active site, though with lower potency compared to analogous compounds featuring a 2-aminopyridine ring.[2][10] This suggests that while the 2-aminothiazole core can be directed to the NOS active site, its electronic and structural properties may not be optimal for strong inhibition without further functionalization.

This protocol is a representative method for determining the inhibitory potential of a compound against NOS isoforms.

-

Enzyme Preparation: Recombinant rat nNOS, bovine eNOS, and murine iNOS are purified.

-

Reaction Mixture: A reaction buffer is prepared containing HEPES, L-arginine, NADPH, dithiothreitol, and tetrahydrobiopterin.

-

Inhibitor Preparation: The 2-aminothiazoline derivative is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

-

Assay Procedure:

-

The enzyme, reaction buffer, and inhibitor are combined in a 96-well plate.

-

The reaction is initiated by the addition of the substrate, L-arginine.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The amount of NO produced is determined by measuring the conversion of oxyhemoglobin to methemoglobin at 405 nm.

-

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition (IC50) is calculated. The inhibitor constant (Ki) is then determined using the Cheng-Prusoff equation.

| Compound | Target Enzyme | Ki (μM) | Selectivity (vs. nNOS) | Reference |

| 2-aminothiazole-based analog | Rat nNOS | 10 | 1x | [10] |

| Bovine eNOS | 1000 | 100x | [10] | |

| Murine iNOS | 50 | 5x | [10] |

Note: The compound referenced is a complex derivative, not the parent this compound.

Modulation of Dopamine Receptors

Dopamine is a crucial neurotransmitter involved in motor control, motivation, and reward. Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for drugs treating neurological and psychiatric conditions. Several complex derivatives of 2-aminothiazole have been identified as potent dopamine receptor agonists.[9][10]

These compounds typically mimic the structure of dopamine or other known dopaminergic agents, with the 2-aminothiazole group acting as a bioisostere for other functional groups. The mechanism of action is direct binding to and activation of dopamine D2/D3 receptors, initiating downstream signaling cascades.

-

Membrane Preparation: Cell membranes expressing human dopamine D2 or D3 receptors are prepared from stable cell lines (e.g., CHO or HEK293).

-

Radioligand: A specific radioligand, such as [³H]spiperone, is used to label the receptors.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with ions like MgCl₂, NaCl) is prepared.

-

Assay Procedure:

-

The membrane preparation, radioligand, and varying concentrations of the test compound (2-aminothiazole derivative) are incubated in a 96-well plate.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that displaces 50% of the specific radioligand binding (IC50) is calculated. The binding affinity (Ki) is determined using the Cheng-Prusoff equation.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Studies on 2-thiazolylhydrazine derivatives have shown that this class of compounds can exhibit MAO inhibitory activity.[12]

The proposed mechanism involves the interaction of the thiazole ring and the hydrazine moiety with the active site of the MAO enzyme. The specific nature of this interaction (competitive, non-competitive) and the selectivity for MAO-A versus MAO-B depend on the substitutions on the core structure.

-

Enzyme Source: Rat brain mitochondria are typically used as a source of MAO-A and MAO-B.

-

Substrate: Kynuramine is used as a non-specific substrate which is converted by MAO to 4-hydroxyquinoline, a fluorescent product.

-

Assay Buffer: A phosphate buffer (pH 7.4) is used.

-

Assay Procedure:

-

The mitochondrial preparation is pre-incubated with varying concentrations of the test compound.

-

To determine selectivity, specific inhibitors are used (e.g., clorgyline for MAO-A and selegiline for MAO-B).

-

The reaction is initiated by adding kynuramine.

-

After incubation at 37°C, the reaction is stopped (e.g., with NaOH).

-

The fluorescence of the 4-hydroxyquinoline product is measured (Excitation: ~310 nm, Emission: ~400 nm).

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary and Future Directions

The this compound scaffold is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable diversity of biological activities. The primary mechanisms of action identified for these derivatives involve interactions with key enzymes and receptors, including nitric oxide synthases, dopamine receptors, and monoamine oxidases.

A significant gap in the current literature is the lack of detailed mechanistic studies on the unsubstituted parent compound, this compound. Future research should aim to characterize the direct biological targets of this core structure to better understand its intrinsic properties and provide a foundational baseline for the development of new derivatives. Elucidating the signaling pathways, binding affinities, and enzymatic interactions of the parent compound will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold.

References

- 1. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of dopamine beta-hydroxylase by thiazoline-2-carboxylate, a suspected physiological product of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

- 12. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Synthesis of 2-Amino-2-Thiazoline: A Historical and Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 2-amino-2-thiazoline scaffold is a crucial heterocyclic motif in organic and medicinal chemistry. As a cyclic isothiourea, it serves as a valuable building block for the synthesis of various pharmaceutical agents and is a key intermediate in the industrial production of L-cysteine. This guide provides a comprehensive overview of the discovery and historical development of its synthesis, focusing on core methodologies, quantitative data, and detailed experimental protocols.

Distinguishing this compound from 2-Aminothiazole

It is critical to distinguish the subject of this guide, this compound (a non-aromatic heterocycle), from its aromatic analogue, 2-aminothiazole. While often discussed together due to their structural similarity and related synthetic precursors, their synthesis pathways and chemical properties differ significantly. The Hantzsch thiazole synthesis, first described in 1887, is the classical method for producing 2-aminothiazoles via the condensation of an α-haloketone with a thioamide like thiourea. This guide, however, will focus on the distinct methods developed for the synthesis of the non-aromatic this compound core.

Primary Synthetic Routes to this compound

The synthesis of this compound is dominated by methods that construct the five-membered ring through the reaction of a C2-N source with a C2-S source. The most historically significant and widely practiced approaches are detailed below.

The Cyclization of β-Haloethylamines with Thiourea

The most direct and foundational route to this compound involves the reaction of a β-haloethylamine (typically 2-chloroethylamine or 2-bromoethylamine) with thiourea. This method, a variation of the Gabriel-type synthesis of primary amines, provides a clean and efficient route to the desired heterocycle.

The reaction proceeds via an initial S-alkylation of thiourea by the haloethylamine to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where the terminal amino group attacks the electrophilic carbon of the isothiourea, displacing ammonia to form the stable five-membered thiazoline ring.

Logical Workflow: Synthesis from Ethanolamine

A common industrial and laboratory-scale approach begins with the readily available ethanolamine. This precursor is first halogenated, typically with thionyl chloride, to produce 2-chloroethylamine hydrochloride. This salt is then reacted directly with thiourea to yield the final product.

The mechanism involves two key steps. First, the sulfur atom of thiourea, acting as a soft nucleophile, displaces the chloride from 2-chloroethylamine in an SN2 reaction. This forms the S-(2-aminoethyl)isothiouronium salt. In the second step, the terminal primary amine performs an intramolecular nucleophilic attack on the central carbon of the isothiourea moiety. This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ammonia (or an ammonium ion under acidic conditions) to yield the stable this compound ring.

Ring Expansion of Aziridines with Thiocyanic Acid

An alternative and stereospecific route to 2-amino-2-thiazolines involves the ring expansion of aziridines. The reaction of an aziridine with thiocyanic acid (HSCN), often generated in situ, leads to the formation of the thiazoline ring.

This process is initiated by the protonation of the aziridine nitrogen, which activates the ring towards nucleophilic attack. The thiocyanate anion (SCN⁻) then attacks one of the ring carbons, leading to the opening of the strained three-membered ring. This ring-opening occurs with inversion of stereochemistry (a Walden inversion). The resulting intermediate then undergoes an intramolecular cyclization to form the 2-imino-thiazolidine, which rapidly tautomerizes to the more stable this compound. This method is particularly valuable for synthesizing chiral thiazolines from enantiopure aziridines.

Quantitative Data Summary

The efficiency of these synthetic methods can vary significantly based on the specific substrates, solvents, and reaction conditions employed. The following tables summarize quantitative data from representative literature reports.

Table 1: Synthesis via Cyclization of 2-Chloroethylamine Precursors

| Precursor | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethanolamine | SOCl₂, then Thiourea | Toluene, then Water | 100 | 20-24 | >70 | |

| 2-Chloroethylamine HCl | Thiourea | Water | 100 | 22 | 87 | (Doherty, D.G. et al., 1957) |

| 2-Chloroethylamine HCl | Thiourea (2.5-3 eq.) | Not Specified | 70-100 | 20-24 | >70 |

Table 2: Synthesis via Ring Expansion of Aziridines

| Aziridine Substrate | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aziridine | Thiocyanic Acid | Not Specified | Not Specified | 79 | |

| cis-2,3-Dimethylaziridine | Thiocyanic Acid | Not Specified | Not Specified | High | |

| trans-2,3-Dimethylaziridine | Thiocyanic Acid | Not Specified | Not Specified | High |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on the primary routes discussed.

Protocol 1: Synthesis from Ethanolamine via 2-Chloroethylamine Hydrochloride

Step A: Preparation of 2-Chloroethylamine Hydrochloride

-

To a dry reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

-

Stir the mixture and cool to 10°C.

-

Slowly add 119 g (1.0 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux and maintain for 10 hours.

-

After reflux, remove the toluene and any unreacted thionyl chloride by distillation at atmospheric pressure.

-

Further remove residual solvent by vacuum distillation at up to 60°C to yield crude 2-chloroethylamine hydrochloride.

Step B: Cyclization to this compound

-

To the crude 2-chloroethylamine hydrochloride from Step A, add 173 g (2.28 mol) of thiourea and 200 mL of water.

-

Heat the reaction mixture to 100°C and maintain at this temperature with stirring for 22 hours.

-

After the reaction period, cool the mixture.

-

Neutralize the mixture with a suitable base (e.g., concentrated sodium hydroxide solution) to a pH of 8-9 while cooling in an ice bath.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or distillation. The final product should have a melting point of approximately 80-82°C.

Protocol 2: General Procedure for Ring Expansion of Aziridines

Note: Thiocyanic acid is toxic and unstable; it is typically generated in situ from a salt (e.g., KSCN or NH₄SCN) and a strong acid.

-

Dissolve the aziridine substrate in a suitable inert solvent (e.g., diethyl ether or THF) in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

In a separate vessel, prepare a solution of thiocyanic acid by carefully adding a stoichiometric equivalent of a strong acid (e.g., H₂SO₄) to a solution or slurry of potassium thiocyanate (KSCN) in the same solvent.

-

Slowly add the prepared thiocyanic acid solution to the cooled aziridine solution dropwise with vigorous stirring.

-

Allow the reaction to stir at low temperature (0°C) for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent or another suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound derivative.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Conclusion

The synthesis of this compound has evolved from classical cyclization reactions to more refined and stereospecific methods. The foundational approach, involving the condensation of 2-haloethylamines with thiourea, remains a robust and widely used method due to the accessibility of the starting materials. The development of the aziridine ring expansion route has provided an elegant and stereocontrolled alternative, which is particularly powerful for the synthesis of chiral derivatives. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, their mechanisms, and quantitative aspects is essential for the efficient production and derivatization of this important heterocyclic scaffold.

Theoretical and Computational Analysis of 2-Amino-2-thiazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-thiazoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its electronic structure, reactivity, and potential as a pharmacophore. This document synthesizes key findings from computational chemistry, presents detailed experimental protocols for its characterization, and visualizes its role in relevant biological pathways.

Introduction

This compound (also known as 2-amino-4,5-dihydrothiazole) is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of an exocyclic amino group and an endocyclic imino group gives rise to interesting tautomeric equilibria and a rich chemical reactivity.[1] Its derivatives have been extensively explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of this molecule, providing insights into its stability, electronic distribution, and reaction mechanisms.[5]

Theoretical Studies and Computational Analysis

Tautomerism and Stability

A key feature of this compound is its ability to exist in two tautomeric forms: the amino form and the imino form. Computational studies have been employed to determine the relative stability of these tautomers.

Studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory have consistently shown that the amino tautomer is more stable than the imino tautomer .[5] The iminization free energies are calculated to be in the range of 5–14 kJ/mol.[5]

Electronic Properties and Reactivity

The electronic properties of this compound have been investigated through various computational methods to understand its reactivity. Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are commonly used to identify reactive sites.

Table 1: Calculated Electronic Properties of this compound

| Property | Method | Value | Reference |

| HOMO Energy | B3LYP/6-311++G(d,p) | -0.235 eV | [6] |

| LUMO Energy | B3LYP/6-311++G(d,p) | -0.042 eV | [6] |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 0.193 eV | [6] |

| Dipole Moment | B3LYP/6-311+G(d,p) | 3.55 D | [5] |

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the exocyclic amino group and the sulfur atom, indicating these are the most probable sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the C=N bond and the endocyclic nitrogen, suggesting these are the likely sites for nucleophilic attack.[6] The relatively small HOMO-LUMO gap suggests high chemical reactivity and charge transfer possibilities within the molecule.[6][7]

Semi-empirical PM3 calculations have been used to study the regioselectivity of reactions with isocyanates and isothiocyanates. These studies indicate that the addition of electrophiles occurs preferentially at the endocyclic nitrogen atom, leading to the kinetically and thermodynamically favored product.[8][9]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of an appropriate precursor. While various methods exist, a general procedure is outlined below.

Protocol:

-

Reaction Setup: A solution of a suitable starting material, such as 2-bromoethylamine hydrobromide, and a sulfur source, like thiourea, is prepared in an appropriate solvent (e.g., ethanol).

-

Reaction Conditions: The reaction mixture is typically heated under reflux in the presence of a base to neutralize the hydrobromide and facilitate cyclization.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and basified. The product is extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[3]

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for the identification of functional groups and for studying molecular structure.

Protocol:

-

Sample Preparation: For FT-IR, a small amount of the sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the crystalline sample is used directly.[10]

-

Data Acquisition: The spectra are recorded over a specific range (e.g., 4000-400 cm⁻¹ for FT-IR and 3500-100 cm⁻¹ for FT-Raman).

-

Data Analysis: The observed vibrational frequencies are assigned to specific functional groups and vibrational modes of the molecule. These experimental frequencies are often compared with theoretical frequencies calculated using DFT methods for accurate assignment.[10]

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| N-H stretching (amino) | ~3400-3200 | ~3400-3200 |

| C-H stretching | ~3000-2800 | ~3000-2800 |

| C=N stretching | ~1650 | ~1650 |

| N-H bending (amino) | ~1600 | ~1600 |

| C-N stretching | ~1300 | ~1300 |

| C-S stretching | ~700 | ~700 |

(Note: These are approximate ranges and can vary based on the specific experimental conditions and the physical state of the sample.)

3.2.2. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[11][12]

-

Data Acquisition: The absorption spectrum is recorded over the UV-visible range (typically 200-800 nm).[11][13][14]

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined. The observed electronic transitions are often correlated with theoretical calculations (e.g., Time-Dependent DFT) to identify the nature of the transitions (e.g., π → π, n → π).

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).[15][16][17][18][19]

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.[16][17]

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown significant promise as therapeutic agents, particularly as anticancer and antimicrobial agents.[2][7][20][21][22][23] Computational docking studies and biological assays have identified several potential molecular targets.

Anticancer Activity: Inhibition of Tubulin Polymerization and CDK2

Several 2-aminothiazole derivatives have been identified as inhibitors of tubulin polymerization and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell division.[2][24][21]

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to M-phase arrest and subsequent apoptosis.[5][25][26] Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1/S phase transition and inducing apoptosis.[1][6][27][28][29]

Antimicrobial Activity: Inhibition of GMP Synthetase

Some 2-aminothiazole derivatives have demonstrated antimicrobial activity, with GMP synthetase being a potential target.[22] GMP synthetase is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[3][9][30][31][32]

By inhibiting GMP synthetase, these compounds can deplete the bacterial cell of essential guanine nucleotides, thereby arresting DNA and RNA synthesis and leading to cell death.

Conclusion

Theoretical and computational studies have provided invaluable insights into the fundamental properties of this compound. These in silico analyses, in conjunction with experimental data, have elucidated its tautomeric preferences, electronic structure, and reactivity, guiding the rational design of novel derivatives with significant therapeutic potential. The continued application of computational chemistry will undoubtedly accelerate the discovery and development of new this compound-based compounds for a variety of applications in medicine and materials science.

References

- 1. cancerindex.org [cancerindex.org]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | CoLab [colab.ws]

- 9. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. bspublications.net [bspublications.net]

- 12. researchgate.net [researchgate.net]

- 13. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]

- 14. researchgate.net [researchgate.net]

- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. rigaku.com [rigaku.com]

- 18. excillum.com [excillum.com]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. researchgate.net [researchgate.net]

- 21. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 25. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]

- 26. openaccesspub.org [openaccesspub.org]

- 27. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 29. uniprot.org [uniprot.org]

- 30. GMP synthase - Wikipedia [en.wikipedia.org]

- 31. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

2-Amino-2-Thiazoline: A Heterocyclic Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-thiazoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of this compound, covering its fundamental chemical properties, synthesis, and its significant role as a heterocyclic organic compound in drug development. The document details its applications as an anticancer, antimicrobial, and anti-inflammatory agent, with a focus on its mechanism of action, particularly as a kinase inhibitor. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key pathways and workflows to support researchers in this dynamic field.

Introduction

Heterocyclic compounds are of paramount importance in the development of new therapeutic agents, with a significant number of FDA-approved drugs containing these structural motifs. Among them, the 2-aminothiazole core is a prominent pharmacophore found in a wide array of marketed drugs, including the kinase inhibitor Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory Meloxicam.[1][2] The saturated analog, this compound, serves as a crucial synthetic intermediate and, along with its derivatives, exhibits a broad spectrum of pharmacological activities.[3] This guide aims to provide a detailed technical resource on this compound, exploring its synthesis, chemical characteristics, and its expanding role in medicinal chemistry.

Physicochemical Properties of this compound

This compound (IUPAC name: 4,5-dihydro-1,3-thiazol-2-amine) is a white to light yellow crystalline powder.[3] It is soluble in water, alcohols, and diethyl ether.[4] As a cyclic isothiourea, it possesses a unique combination of functional groups that contribute to its reactivity and its ability to interact with biological targets.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₂S | [5] |

| Molar Mass | 102.16 g/mol | [5] |

| CAS Number | 1779-81-3 | [3] |

| Melting Point | 76-80 °C | [5] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 6.93 (d), 6.53 (d), 6.86 (s) | [6] |

| ¹³C NMR | Refer to specialized databases for detailed spectra. | [7] |

| InChI Key | REGFWZVTTFGQOJ-UHFFFAOYSA-N | [5] |

Synthesis of this compound and Derivatives

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1] This reaction involves the condensation of an α-haloketone with a thiourea or its derivatives.[1] For this compound specifically, the synthesis can be achieved through the cyclization of 2-chloroethylamine hydrochloride with thiourea.

General Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative

This protocol describes the synthesis of 2-amino-4-phenylthiazole as a representative example.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

-

Add methanol (5 mL) and a magnetic stir bar.[1]

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1]

-

Filter the resulting precipitate through a Buchner funnel.[1]

-

Wash the filter cake with deionized water.[1]

-

Air dry the collected solid on a watch glass to obtain the crude product.[1]

-

The product can be further purified by recrystallization if necessary.

-

Characterize the product using techniques such as NMR, IR, and mass spectrometry, and determine the melting point.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a remarkable range of biological activities, making them highly attractive for drug discovery.[8]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of numerous anticancer agents, most notably kinase inhibitors.[4] These compounds often function by competing with ATP for binding to the kinase domain of enzymes crucial for cell signaling and proliferation.[8]

Table 2: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives (IC₅₀ values in µM)

| Compound ID | R1 | R2 | R3 | H1299 (Lung Cancer) | SHG-44 (Glioma) | Reference(s) |

| 1a | H | H | Phenyl | > 50 | > 50 | [8] |

| 1b | Methyl | H | Phenyl | 25.3 | 31.6 | [8] |

| 1c | H | H | 4-Chlorophenyl | 15.8 | 20.1 | [8] |

| 1d | -(CH₂)₄- | H | 4-Methylbenzyl | 4.89 | 4.03 | [8] |

Structure-Activity Relationship (SAR) insights from the table above indicate that substitutions on both the thiazole ring and the exocyclic amino group significantly influence cytotoxic activity. The constrained conformation in compound 1d appears particularly beneficial for potency.[8]

Antimicrobial Activity

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[9][10]

Table 3: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives (MIC values in µg/mL)

| Compound ID | Test Organism | MIC (µg/mL) | Reference(s) |

| 2d | Mycobacterium tuberculosis H37Rv | 0.098 | [8] |

| NS-5 | Bacillus subtilis | <50 | [9] |

| NS-8 | Escherichia coli | <50 | [9] |

| 121d | Staphylococcus aureus | 2-128 | [10] |

| 121d | Escherichia coli | 2-128 | [10] |

The data suggests that specific substitutions, such as the 3-chloro substitution on the benzoyl ring in compound 2d , are crucial for potent antimycobacterial activity.[8]

Anti-inflammatory and Other Activities

The 2-aminothiazole core is also found in compounds with anti-inflammatory, antiviral, anticonvulsant, and neuroprotective properties, highlighting the versatility of this scaffold.[2][8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[11] For instance, Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases.[4] The 2-aminothiazole moiety often acts as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.[8]

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of 2-aminothiazole derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H1299, SHG-44)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Aminothiazole derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of 2-aminothiazole derivatives.

Conclusion

This compound and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in medicinal chemistry. This guide has provided a technical overview of this important heterocyclic compound, from its synthesis and properties to its biological applications and mechanisms of action. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing drug discovery in this promising area.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(1779-81-3) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of 2-Amino-2-Thiazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into 2-amino-2-thiazoline derivatives, a class of heterocyclic compounds recognized for their broad spectrum of biological activities and therapeutic potential. The 2-aminothiazole scaffold is a key structural component in various clinically used drugs, making its derivatives a focal point in medicinal chemistry and drug discovery.[1][2][3] This document outlines common synthesis methodologies, key biological activities with supporting quantitative data, detailed experimental protocols, and visualizations of critical workflows and signaling pathways.

Synthesis of this compound Derivatives

The most classical and widely utilized method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[4][5] The versatility of this method allows for the introduction of various substituents on the thiazole ring, enabling the creation of diverse chemical libraries for biological screening.[4]

Other synthetic strategies include the reaction of thiourea with β-ethoxyacrylate derivatives to form 2-amino-thiazole-5-carboxylic acid phenylamides, and one-pot procedures using reagents like trichloroisocyanuric acid as a green halogen source.[6][7][8]

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | CoLab [colab.ws]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

The 2-Amino-2-Thiazoline Ring: A Core Scaffold in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-2-thiazoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural and electronic properties confer a versatile reactivity profile, making it a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the reactivity of the this compound ring, including its synthesis, key reactions, and its role in the mechanism of action of various therapeutic agents.

Synthesis of the this compound Core

The most prevalent and versatile method for the synthesis of the 2-aminothiazole core, the aromatic counterpart of this compound, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. The same principle can be applied to synthesize the saturated this compound ring, typically starting from a 1,2-dihaloalkane and thiourea.

Hantzsch Thiazole Synthesis: A General Protocol

The Hantzsch synthesis provides a straightforward route to a wide variety of substituted 2-aminothiazoles.

Experimental Protocol:

Materials:

-

α-Bromoacetophenone (or other α-haloketone)

-

Thiourea (or N-substituted thiourea)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve the α-haloketone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add thiourea (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product often precipitates upon neutralization and can be collected by filtration.

-

If the product does not precipitate, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Hantzsch Synthesis:

The yield of the Hantzsch synthesis is influenced by the nature of the substituents on both the α-haloketone and the thiourea.

| α-Haloketone | Thiourea Derivative | Product | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 90 | [1] |

| 2-Bromo-4'-methoxyacetophenone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | 85 | [1] |

| 2-Bromo-4'-fluoroacetophenone | Thiourea | 2-Amino-4-(4-fluorophenyl)thiazole | 88 | [1] |

| 2-Bromoacetophenone | N-Methylthiourea | 2-(Methylamino)-4-phenylthiazole | 75 | |

| 2-Bromoacetophenone | N-Phenylthiourea | 2-(Phenylamino)-4-phenylthiazole | 82 |

Note: Yields are representative and can vary based on specific reaction conditions.

Tautomerism and Reactivity

The this compound ring exists in equilibrium with its tautomeric form, 2-iminothiazolidine. This tautomerism plays a crucial role in its reactivity. Computational studies have shown that the amino tautomer is generally more stable than the imino tautomer.[2]

The presence of two nitrogen atoms (endocyclic and exocyclic) and a sulfur atom makes the ring system nucleophilic. The reactivity towards electrophiles is a key aspect of its chemistry.

Reactions of the this compound Ring

Reactions with Electrophiles

The this compound ring readily reacts with a variety of electrophiles. The site of reaction (endocyclic vs. exocyclic nitrogen) is often dependent on the nature of the electrophile and the substitution pattern of the thiazoline ring.

Reaction with Isocyanates and Isothiocyanates:

Studies have shown that the reaction of this compound derivatives with isocyanates and isothiocyanates typically occurs at the endocyclic nitrogen atom in a regiospecific manner.[3] This leads to the formation of kinetically and thermodynamically favored adducts.

Experimental Protocol for Reaction with Phenyl Isothiocyanate:

Materials:

-

This compound

-

Phenyl isothiocyanate

-

Acetonitrile

-

Triethylamine

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution.

-

Add phenyl isothiocyanate (1.0 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting adduct by column chromatography.

Derivatization of the Exocyclic Amino Group

The exocyclic amino group can be readily acylated or sulfonylated to generate a diverse library of derivatives.

Experimental Protocol for Acylation:

Materials:

-

2-Amino-4-phenylthiazole

-

Acetyl chloride (or other acyl chloride)

-

Pyridine (or other non-nucleophilic base)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-amino-4-phenylthiazole (1.0 eq) in dry DCM in a flame-dried flask under an inert atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C.

-

Add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for Derivatization Reactions:

| Derivatization Type | Reagent | Solvent | Conditions | Yield (%) |

| Acylation | Acetyl chloride | Pyridine | Room Temp, 4h | >90 |

| Acylation | Benzoyl chloride | Pyridine | Room Temp, 4h | >90 |

| Sulfonylation | Benzenesulfonyl chloride | Pyridine | 60 °C, 6h | 85 |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | 60 °C, 6h | 88 |

Ring-Opening Reactions

The this compound ring can undergo nucleophilic ring-opening reactions under certain conditions. For instance, reaction with strong nucleophiles can lead to cleavage of the C-S or C-N bonds. A notable example is the ring-opening of thiazoline-fused 2-pyridones with alkyl halides in the presence of a base, which proceeds via S-alkylation to generate N-alkenyl functionalized 2-pyridones.[4]

Experimental Protocol for Ring-Opening of a Thiazolino-2-pyridone:

Materials:

-

Thiazolino-2-pyridone derivative

-

Methyl iodide

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of the thiazolino-2-pyridone (1.0 eq) in THF, add cesium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) to the suspension.

-

Heat the reaction mixture at 60 °C for 24 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the ring-opened product.

Role in Drug Development and Signaling Pathways

The 2-aminothiazole scaffold is a key component of numerous clinically approved drugs and investigational compounds. Its ability to interact with various biological targets, particularly protein kinases, has made it a cornerstone of modern drug design.

Inhibition of Kinase Signaling Pathways

Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases involved in cancer cell proliferation and survival.

BCR-ABL and SRC Kinase Inhibition:

Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and is a dual inhibitor of BCR-ABL and SRC family kinases.[5] It binds to the active conformation of the ABL kinase domain, blocking its catalytic activity and downstream signaling.[3]

PI3K/AKT/mTOR Pathway Inhibition:

Alpelisib is another approved anticancer agent containing a 2-aminothiazole moiety. It selectively inhibits the p110α subunit of phosphoinositide 3-kinase (PI3Kα).[5] By blocking PI3Kα, alpelisib prevents the phosphorylation of AKT and the subsequent activation of the mTOR pathway, which is crucial for cell growth and proliferation. Alpelisib binds to the ATP-binding pocket of the PI3Kα kinase domain.[6]

p38 MAPK Pathway Inhibition:

Certain aminothiazole-based compounds have been designed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[7][8] These inhibitors typically bind to the ATP-binding site of the p38 MAPK, preventing its activation and the downstream phosphorylation of transcription factors involved in the production of pro-inflammatory cytokines.

Conclusion

The this compound ring and its aromatic counterpart, the 2-aminothiazole ring, represent a cornerstone of modern synthetic and medicinal chemistry. Their versatile reactivity, stemming from their unique electronic structure and tautomeric nature, allows for the generation of a vast chemical space of derivatives. The successful application of this scaffold in numerous approved drugs highlights its importance as a "privileged structure" in drug discovery. A thorough understanding of its synthesis, reactivity, and interactions with biological targets is crucial for the continued development of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists working with this remarkable heterocyclic system.

References

- 1. mdpi.com [mdpi.com]

- 2. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-2-thiazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-2-thiazoline, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for its identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

While a definitive peer-reviewed source detailing the ¹H NMR spectrum of the free base of this compound with explicit chemical shifts and coupling constants proved elusive in the conducted search, analysis of spectral data for closely related structures and general principles of NMR spectroscopy allow for a predicted spectrum. The protons on the saturated five-membered ring are expected to exhibit signals in the aliphatic region. Specifically, the two methylene groups (-CH₂-CH₂-) would likely appear as two triplets due to coupling with each other. The amine protons (-NH₂) would typically present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=N | 167.9 |

| CH₂-N | 55.4 |

| CH₂-S | 29.5 |

| Note: Data sourced from publicly available spectral databases. The specific solvent and instrument frequency can influence chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound hydrochloride reveals characteristic absorption bands. While a spectrum for the free base was not explicitly found with detailed peak assignments, the key vibrational modes are expected to be similar, with some shifts due to the absence of the hydrochloride.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400-3200 | N-H stretch | Amine (-NH₂) |

| ~3100-3000 | C-H stretch | Alkane (CH₂) |

| ~1640 | C=N stretch | Imine |

| ~1560 | N-H bend | Amine (-NH₂) |

| ~1450 | C-H bend | Alkane (CH₂) |

| ~1100 | C-N stretch | |

| ~700 | C-S stretch | |

| Note: This is a generalized interpretation based on typical IR absorption regions and data for the hydrochloride salt.[1][2] The exact peak positions and intensities may vary. |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | 100 | [M]⁺ (Molecular Ion) |

| 74 | Significant | [M - C₂H₄]⁺ |

| 60 | Significant | [CH₂=N-C=S]⁺ |

| 59 | Significant | [HN=C=S]⁺ |

| Note: Fragmentation patterns can be complex and may vary depending on the ionization method and instrument conditions.[3][4] The molecular ion peak is expected at an m/z of 102, corresponding to the molecular weight of this compound. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

-

Insert the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

-

Data Processing:

-